molecular formula C26H31N3O4 B1406973 methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-76-8

methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No. B1406973
CAS RN: 1881275-76-8
M. Wt: 449.5 g/mol
InChI Key: KTYKWYPAMJANAX-QFIPXVFZSA-N
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Description

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C26H31N3O4 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate and related compounds have been extensively studied for their crystal structures and molecular interactions. Research shows how molecules of similar compounds exhibit polarized structures and are linked into chains or sheets by hydrogen bonds. This knowledge contributes to understanding the molecular properties and potential applications in various fields such as material science and pharmaceuticals (Portilla et al., 2007).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of related compounds. These investigations reveal insights into the chemical processes used to synthesize these compounds and their structural characteristics. Such information is vital for developing new compounds with specific properties for use in medical chemistry, pharmaceuticals, and material science (Richter et al., 2023).

Mechanochemical Synthesis

Research into the mechanochemical synthesis of carbamates using similar compounds as intermediates offers an eco-friendly alternative to traditional synthesis methods. This approach enhances reactivity and provides a sustainable method for synthesizing various compounds, which could have implications in pharmaceuticals and green chemistry (Lanzillotto et al., 2015).

Mixed Ligand Complex Formation

Studies on the formation of mixed ligand complexes using related compounds provide insights into the potential for labeling bioactive molecules. This research is significant in the development of diagnostic and therapeutic agents in medicine (Mundwiler et al., 2004).

properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-18(2)15-22(27-26(31)33-17-21-13-9-6-10-14-21)24-28-23(25(30)32-4)19(3)29(24)16-20-11-7-5-8-12-20/h5-14,18,22H,15-17H2,1-4H3,(H,27,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYKWYPAMJANAX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
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methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

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